tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate
Description
Properties
CAS No. |
1306605-01-5 |
|---|---|
Molecular Formula |
C17H34N2O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
tert-butyl N-(4,4-dimethyl-2-piperidin-4-ylpentyl)carbamate |
InChI |
InChI=1S/C17H34N2O2/c1-16(2,3)11-14(13-7-9-18-10-8-13)12-19-15(20)21-17(4,5)6/h13-14,18H,7-12H2,1-6H3,(H,19,20) |
InChI Key |
TYUNMNHXFHRCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step organic syntheses.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it suitable for use in various biochemical assays.
Medicine
In medicine, this compound is investigated for its potential as a drug intermediate. It can be used to synthesize pharmacologically active compounds with potential therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the synthesis of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The piperidine ring and dimethylpentyl chain contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares "tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate" with two structurally related compounds from the evidence:
tert-butyl (1-acetylpiperidin-4-yl)carbamate ()
- Structural Differences :
- The acetyl group at the piperidine nitrogen replaces the 4,4-dimethylpentyl chain in the target compound.
- Molecular formula: C₁₂H₂₂N₂O₃ (MW: 242.32) vs. the target compound’s hypothetical formula (unreported).
- Synthetic Routes :
tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate ()
- Structural Differences: A 2-methylsulfonyl-6-phenoxypyrimidin-4-yl group replaces the pentyl chain, introducing sulfur and aromaticity. Molecular formula: C₂₁H₂₈N₄O₅S (MW: 448.5), significantly larger than the target compound.
- Key Properties: The methylsulfonyl and phenoxy groups are electron-withdrawing, reducing piperidine nucleophilicity and enhancing stability toward electrophilic attacks. No physical property data (e.g., melting point, solubility) are reported, but the pyrimidine moiety likely increases crystallinity .
Comparative Data Table
Key Research Findings
- Electron-withdrawing groups (e.g., acetyl, methylsulfonyl) in analogs reduce piperidine basicity, impacting solubility and reactivity in acidic/basic environments .
- Synthetic Utility :
- Boc-protected piperidines are versatile intermediates; the target compound’s branched chain may optimize pharmacokinetic properties (e.g., lipophilicity) in drug candidates.
- Deprotection conditions (e.g., HCl/MeOH in ) are likely applicable to the target compound, though steric effects may necessitate adjusted reaction times or temperatures.
Biological Activity
tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Profile
- Chemical Formula : C17H34N2O2
- Molecular Weight : 298.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets involved in neurodegenerative processes:
- Cholinesterase Inhibition : The compound exhibits inhibition of acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the brain. This action can enhance cholinergic neurotransmission, potentially improving cognitive function in AD patients .
- β-Secretase Inhibition : It also acts as an inhibitor of β-secretase, an enzyme involved in the amyloid precursor protein processing that leads to amyloid-beta peptide formation. By inhibiting this enzyme, the compound may reduce amyloid plaque formation, a hallmark of AD pathology .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses associated with neurodegeneration. It reduces levels of pro-inflammatory cytokines such as TNF-α and IL-1β in cell cultures exposed to amyloid-beta .
In Vitro Studies
In vitro experiments have demonstrated that this compound protects astrocytes from amyloid-beta-induced cytotoxicity. When astrocytes were treated with amyloid-beta 1-42 alongside the compound, cell viability improved significantly compared to controls treated only with amyloid-beta .
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ 1-42 | 43.78 ± 7.17 |
| Aβ 1-42 + tert-butyl carbamate | 62.98 ± 4.92 |
This table illustrates the protective effect of the compound against amyloid-beta toxicity.
In Vivo Studies
In vivo assessments using scopolamine-induced models of AD showed that while this compound reduced β-secretase activity and amyloid-beta levels, its effects were less pronounced compared to standard treatments like galantamine .
Case Studies
- Neuroprotective Effects : A study reported that the compound significantly improved cognitive performance in mice subjected to scopolamine-induced memory impairment. The results indicated enhanced learning and memory capabilities post-treatment .
- Comparative Efficacy : In comparative studies against other piperidine derivatives, this compound showed superior AChE inhibition and reduced amyloid aggregation compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
